4-Methoxybenzylvinyl ether
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Overview
Description
4-Methoxybenzylvinyl ether is an organic compound that contains a total of 24 atoms; 12 Hydrogen atoms, 10 Carbon atoms, and 2 Oxygen atoms . It is classified as an ether, which is a class of organic compounds characterized by an oxygen atom bonded to two alkyl or aryl groups .
Synthesis Analysis
The synthesis of this compound can be achieved through various protocols such as the Williamson Ether Synthesis . A gold-catalyzed [1,3]-rearrangement of vinyl ethers has also been reported, which is particularly interesting in the context of the synthesis of the fragrance ingredient Canthoxal and related 3-arylpriopionaldehydes .Molecular Structure Analysis
The molecular structure of this compound is based on quantum chemical computations . It consists of 10 Carbon atoms, 12 Hydrogen atoms, and 2 Oxygen atoms .Chemical Reactions Analysis
Ethers generally undergo chemical reactions in two ways: Cleavage of C-O bond and Electrophilic Substitution . The alkoxy group in ether activates the aromatic ring at ortho and para positions for electrophilic substitution .Physical and Chemical Properties Analysis
Ethers exhibit a wide range of physical and chemical properties. An ether molecule has a net dipole moment due to the polarity of C-O bonds. The boiling point of ethers is comparable to the alkanes but much lower than that of alcohols of comparable molecular mass despite the polarity of the C-O bond .Scientific Research Applications
1. Protective Group Strategy in Organic Synthesis
The use of 4-methoxybenzylvinyl ether in organic synthesis is notable, particularly as a protective group. Johansson and Samuelsson (1984) demonstrated its application in the regioselective reductive ring-opening of hexopyranosides. This process involves the selective cleavage of the 4-methoxybenzyl ether linkage in compounds containing benzyl ethers or other protective groups, using cerium(IV) ammonium nitrate in aqueous acetonitrile (Johansson & Samuelsson, 1984).
2. Synthesis of Thermosensitive Polymers
Zhao et al. (2005) explored the synthesis of thermosensitive water-soluble polystyrenics using derivatives of this compound. These polymers exhibited controlled molecular weights and narrow distributions, forming transparent solutions in water and undergoing phase transitions at specific temperatures. This property is significant for applications where temperature-responsive materials are desired (Zhao, Li, Hua, & Green, 2005).
3. Photoreagents for Protein Crosslinking
The use of this compound derivatives in protein crosslinking and affinity labeling was investigated by Jelenc, Cantor, and Simon (1978). These compounds act as photoreagents, reacting with amines upon irradiation and facilitating the crosslinking of proteins, which is useful in biochemical and pharmacological research (Jelenc, Cantor, & Simon, 1978).
4. Selective Deprotection of PMB Ethers
Tucker et al. (2011) developed a method using visible light photoredox catalysts for the selective deprotection of para-methoxybenzyl (PMB) ethers. This advancement in photocatalysis is highlighted by its excellent functional group tolerance and mild reaction conditions, which are crucial in synthetic organic chemistry (Tucker, Narayanam, Shah, & Stephenson, 2011).
Mechanism of Action
Target of Action
Ethers in general are known to undergo reactions involving the cleavage of the c–o bond when exposed to strong acids .
Mode of Action
The mode of action of 4-Methoxybenzylvinyl ether involves the cleavage of the C–O bond, a common reaction for ethers. During this process, the ether oxygen is protonated to form a good leaving group, which can be eliminated as part of an S N 2, S N 1, or E1 reaction mechanism . The specific pathway is primarily determined by the strong acid used and the type of substituents attached to the ether .
Biochemical Pathways
The cleavage of the c–o bond in ethers can lead to various downstream effects depending on the resulting products and their interactions with other molecules in the system .
Result of Action
The cleavage of the c–o bond in ethers can lead to the formation of various products, which can have different effects depending on their nature and the context in which they are produced .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of strong acids can trigger the cleavage of the C–O bond . Other factors, such as temperature, pH, and the presence of other chemicals, could also potentially influence the action of the compound.
Safety and Hazards
Future Directions
Crown ether-based porous organic polymers, which combine supramolecular hosts with traditional polymer, have attracted extensive attention due to their excellent performance. They have created a new field for supramolecular chemistry and material science. These polymers have promising applications in pollutant adsorption, including selective adsorption of metal ions in water and removal of organic pollutants .
Biochemical Analysis
Biochemical Properties
Ethers like 4-Methoxybenzylvinyl ether are known to undergo cleavage of the C–O bond when exposed to strong acids . This property could potentially influence its interactions with enzymes, proteins, and other biomolecules.
Molecular Mechanism
Ethers like this compound can undergo a [1,3] O → C rearrangement in the presence of gold (I) catalyst . This rearrangement could potentially influence its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
Transport and Distribution
Ethers like this compound are known to have low reactivity, which can influence their transport and distribution .
Subcellular Localization
The subcellular localization of metabolic pathways can provide insights into the roles of their associated compounds .
Properties
IUPAC Name |
1-(ethenoxymethyl)-4-methoxybenzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O2/c1-3-12-8-9-4-6-10(11-2)7-5-9/h3-7H,1,8H2,2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UJQWIHNRTBXDRV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)COC=C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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